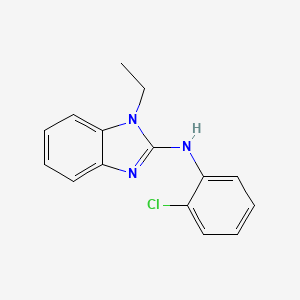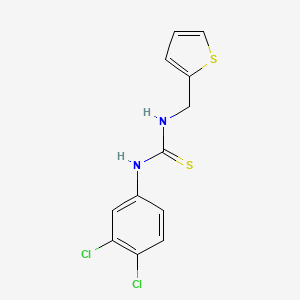![molecular formula C21H16ClNO3S B5741813 2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide](/img/structure/B5741813.png)
2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide, also known as SB-277011-A, is a selective dopamine D3 receptor antagonist. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in dopamine release in the brain, which has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide has been shown to have several biochemical and physiological effects. It has been shown to decrease drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. Additionally, it has been shown to decrease anxiety-like behavior in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide is its selectivity for the dopamine D3 receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one of the limitations of 2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide. One area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dosing regimen and potential side effects of the compound. Another area of interest is its potential use in the treatment of schizophrenia and Parkinson's disease. Future studies should focus on the long-term effects of the compound and its potential for use in combination with other drugs. Additionally, further studies are needed to determine the potential use of 2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide in the treatment of other neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide involves several steps. The first step is the preparation of 2-chloro-11H-dibenzo[b,e][1,4]dioxepin-2-amine, which is then reacted with 5-(methylthio)benzoic acid to form the desired product, 2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-chloro-N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-5-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in the treatment of drug addiction, schizophrenia, and Parkinson's disease. It has also been studied for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-2-chloro-5-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3S/c1-27-15-7-8-17(22)16(11-15)21(24)23-14-6-9-18-13(10-14)12-25-19-4-2-3-5-20(19)26-18/h2-11H,12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXQZJRMTGEBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-5-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(3,4-dichlorophenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5741757.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)

![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)
![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)

![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)
